Cas no 874668-59-4 (2-(6-Amino-1H-indazol-1-yl)ethanol)
2-(6-Amino-1H-indazol-1-yl)ethanol Chemical and Physical Properties
Names and Identifiers
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- 2-(6-Amino-1H-indazol-1-yl)ethanol
- 1H-Indazole-1-ethanol, 6-amino-
- 2-(6-aminoindazol-1-yl)ethanol
- 874668-59-4
- DTXSID40470920
- EN300-61656
- 2-(6-amino-1H-indazol-1-yl)ethan-1-ol
- J-506152
- AKOS009836827
- C13589
- SCHEMBL14320854
- FT-0713015
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- Inchi: 1S/C9H11N3O/c10-8-2-1-7-6-11-12(3-4-13)9(7)5-8/h1-2,5-6,13H,3-4,10H2
- InChI Key: BMCWDEPZFRKGKB-UHFFFAOYSA-N
- SMILES: OCCN1C2C=C(C=CC=2C=N1)N
Computed Properties
- Exact Mass: 177.090211983g/mol
- Monoisotopic Mass: 177.090211983g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 176
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.7
- Topological Polar Surface Area: 64.1Ų
2-(6-Amino-1H-indazol-1-yl)ethanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM150723-1g |
2-(6-amino-1H-indazol-1-yl)ethan-1-ol |
874668-59-4 | 95% | 1g |
$*** | 2023-03-31 | |
| Alichem | A269001916-5g |
2-(6-Amino-1H-indazol-1-yl)ethanol |
874668-59-4 | 95% | 5g |
$1310.00 | 2023-08-31 | |
| Chemenu | CM150723-1g |
2-(6-amino-1H-indazol-1-yl)ethan-1-ol |
874668-59-4 | 95% | 1g |
$405 | 2021-08-05 | |
| Alichem | A269001916-1g |
2-(6-Amino-1H-indazol-1-yl)ethanol |
874668-59-4 | 95% | 1g |
346.50 USD | 2021-06-01 | |
| Enamine | EN300-61656-0.05g |
2-(6-amino-1H-indazol-1-yl)ethan-1-ol |
874668-59-4 | 0.05g |
$249.0 | 2023-02-13 | ||
| Enamine | EN300-61656-0.1g |
2-(6-amino-1H-indazol-1-yl)ethan-1-ol |
874668-59-4 | 0.1g |
$372.0 | 2023-02-13 | ||
| Enamine | EN300-61656-0.25g |
2-(6-amino-1H-indazol-1-yl)ethan-1-ol |
874668-59-4 | 0.25g |
$530.0 | 2023-02-13 | ||
| Enamine | EN300-61656-0.5g |
2-(6-amino-1H-indazol-1-yl)ethan-1-ol |
874668-59-4 | 0.5g |
$835.0 | 2023-02-13 | ||
| Enamine | EN300-61656-1.0g |
2-(6-amino-1H-indazol-1-yl)ethan-1-ol |
874668-59-4 | 1g |
$0.0 | 2023-06-06 | ||
| Enamine | EN300-61656-2.5g |
2-(6-amino-1H-indazol-1-yl)ethan-1-ol |
874668-59-4 | 2.5g |
$2100.0 | 2023-02-13 |
2-(6-Amino-1H-indazol-1-yl)ethanol Suppliers
2-(6-Amino-1H-indazol-1-yl)ethanol Related Literature
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
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Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
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Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
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Karl Crowley,Eimer O'Malley,Aoife Morrin,Malcolm R. Smyth,Anthony J. Killard Analyst, 2008,133, 391-399
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Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
Additional information on 2-(6-Amino-1H-indazol-1-yl)ethanol
Comprehensive Guide to 2-(6-Amino-1H-indazol-1-yl)ethanol (CAS No. 874668-59-4): Properties, Applications, and Market Insights
2-(6-Amino-1H-indazol-1-yl)ethanol (CAS No. 874668-59-4) is a specialized indazole derivative with significant potential in pharmaceutical and biochemical research. This compound, characterized by its amino-ethanol functional group, has garnered attention for its unique structural properties and versatile applications. In this article, we delve into its molecular characteristics, synthesis pathways, and emerging uses in drug discovery, aligning with current trends in small molecule therapeutics and kinase inhibitor development.
The molecular structure of 2-(6-Amino-1H-indazol-1-yl)ethanol features a 1H-indazole core substituted at the 6-position with an amino group and at the 1-position with an ethanol moiety. This configuration contributes to its hydrogen bonding capacity and solubility profile, making it valuable for medicinal chemistry applications. Recent studies highlight its role as a building block for protein kinase inhibitors, particularly in oncology research where targeted cancer therapies are a major focus area.
From a synthetic perspective, 2-(6-Amino-1H-indazol-1-yl)ethanol can be prepared through multistep organic synthesis involving indazole ring formation followed by selective functionalization. The compound's purity and stability are critical parameters for research applications, with HPLC analysis typically showing ≥95% purity for commercial samples. Its physicochemical properties include a molecular weight of 193.22 g/mol and predicted logP of 0.72, suggesting moderate lipophilicity suitable for drug-like molecules.
The pharmaceutical applications of 2-(6-Amino-1H-indazol-1-yl)ethanol are expanding rapidly, particularly in the development of JAK/STAT pathway inhibitors and tyrosine kinase modulators. These applications align with current market demands for precision medicine solutions and personalized therapeutics. Researchers are particularly interested in its potential for creating selective kinase inhibitors with improved target specificity and reduced off-target effects compared to traditional therapies.
Market analysis indicates growing demand for 2-(6-Amino-1H-indazol-1-yl)ethanol among contract research organizations and pharmaceutical developers, with projected compound annual growth rates (CAGR) of 8-12% in the research chemicals sector. This growth is driven by increased investment in oncological drug discovery and the search for novel small molecule scaffolds. The compound's relatively stable shelf life under proper storage conditions (typically 2-8°C in anhydrous environments) makes it practical for research use.
Quality control protocols for 2-(6-Amino-1H-indazol-1-yl)ethanol typically involve NMR spectroscopy, mass spectrometry, and HPLC analysis to verify structural integrity and purity. These analytical methods ensure the compound meets the stringent requirements for high-throughput screening applications and structure-activity relationship studies. Recent technological advancements in analytical chemistry have improved detection limits for potential impurities, enhancing research reproducibility.
From a regulatory perspective, 2-(6-Amino-1H-indazol-1-yl)ethanol is classified as a research chemical for laboratory use only. Proper handling requires standard laboratory safety protocols including the use of personal protective equipment. While not classified as hazardous under current regulations, appropriate chemical hygiene practices should always be followed when working with this or any synthetic organic compound.
The future outlook for 2-(6-Amino-1H-indazol-1-yl)ethanol appears promising, with potential applications extending beyond current kinase inhibitor research. Emerging areas of interest include its use in proteolysis targeting chimeras (PROTACs) and as a linker moiety in antibody-drug conjugates. These applications leverage the compound's bifunctional nature and hydrogen bonding capacity to create novel therapeutic modalities addressing current challenges in drug resistance and target accessibility.
For researchers seeking high-purity 2-(6-Amino-1H-indazol-1-yl)ethanol, several commercial suppliers offer the compound in quantities ranging from milligrams to kilograms. Key purchasing considerations include certificate of analysis availability, batch-to-batch consistency, and supplier reputation in the research chemicals market. The current price range varies based on purity and quantity, with bulk purchases typically offering significant cost advantages for ongoing research programs.
In conclusion, 2-(6-Amino-1H-indazol-1-yl)ethanol (CAS No. 874668-59-4) represents a valuable chemical building block with diverse applications in modern drug discovery. Its unique structural features and pharmacophore potential position it as an important tool for developing next-generation therapeutics, particularly in the rapidly evolving fields of targeted cancer treatment and signal transduction modulation. As research continues to uncover new applications for this versatile compound, its role in advancing medicinal chemistry and pharmaceutical sciences is expected to grow significantly.
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